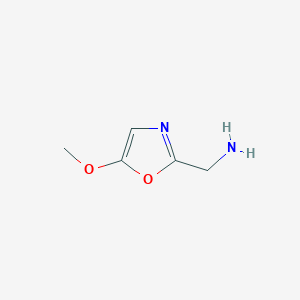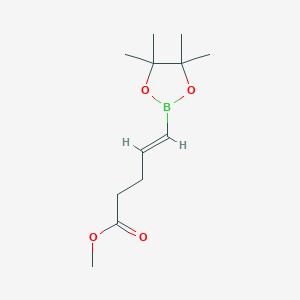
(5-methoxy-1,3-oxazol-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxy-1,3-oxazol-2-yl)methanamine, also known as 5-methoxyoxazol-2-ylmethanamine, is a versatile organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that has a melting point of 124-125°C and a boiling point of 199-200°C. The compound has a molecular weight of 149.14 g/mol and a molecular formula of C5H9NO2. It is soluble in water and is insoluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-1,3-oxazol-2-yl)methanamine has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, such as amino acids and peptides, as well as in the synthesis of pharmaceuticals and drugs. It has also been used in the synthesis of polymers, dyes, and other materials. Additionally, the compound has been used in the synthesis of various catalysts and catalytic systems.
Wirkmechanismus
The mechanism of action of 5-methoxy-1,3-oxazol-2-yl)methanamine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it has been shown to act as an antioxidant and to inhibit the activity of certain bacteria.
Biochemical and Physiological Effects
5-Methoxy-1,3-oxazol-2-yl)methanamine has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory, anti-tumor, and anti-oxidative effects. It has also been shown to have a variety of neurological effects, including a reduction in anxiety and an increase in cognitive performance. Additionally, it has been shown to have a protective effect on the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methoxy-1,3-oxazol-2-yl)methanamine has a number of advantages and limitations for use in laboratory experiments. One advantage is its low toxicity, which makes it safe for use in experiments involving animals. Additionally, it is relatively easy to synthesize, which makes it cost-effective for laboratory use. However, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-methoxy-1,3-oxazol-2-yl)methanamine. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals and drugs. Additionally, further research could be done to explore its potential applications in the synthesis of polymers, dyes, and other materials. Finally, further research could be done to explore its potential uses in the synthesis of catalysts and catalytic systems.
Synthesemethoden
5-Methoxy-1,3-oxazol-2-yl)methanamine can be synthesized through a variety of methods. One method involves the reaction of 5-methoxybenzaldehyde with sodium nitrite and hydrochloric acid in ethanol. This reaction yields the desired compound in a yield of approximately 90%. Another method involves the reaction of 5-methoxybenzaldehyde with sodium nitrite and hydrochloric acid in acetic acid. This reaction yields the desired compound in a yield of approximately 95%.
Eigenschaften
IUPAC Name |
(5-methoxy-1,3-oxazol-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-8-5-3-7-4(2-6)9-5/h3H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHODEGXCIINYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(O1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-1,3-oxazol-2-yl)methanamine | |
CAS RN |
1783400-20-3 |
Source


|
| Record name | 1-(5-methoxy-1,3-oxazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![ethyl 4-methyl-2-[4-methyl-3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B6618693.png)



![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)
